cyclohexanamine;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate
Description
Nomenclature and Structural Identity
The chemical compound cyclohexanamine;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate represents a specific salt form of L-ascorbic acid 2-phosphate with cyclohexanamine as the counterion. According to PubChem databases, this compound is systematically identified under various nomenclature systems, with the cyclohexanamine component contributing to its classification as an ammonium salt derivative. The compound is more commonly referenced in chemical literature as L-ascorbic acid 2-monophosphate tri-cyclohexylammonium salt, bearing the Chemical Abstracts Service registry number 23313-12-4.
The molecular structure consists of two distinct chemical entities: the cyclohexanamine cation and the ascorbic acid 2-phosphate anion. The cyclohexanamine portion has the molecular formula C₆H₁₃N and exists as a cyclic aliphatic amine with a molecular weight of 99.16 grams per mole. The base cyclohexanamine exhibits characteristic properties including a boiling point of 135.7°C, a melting point of -18.2°C, and significant water solubility. The ascorbic acid 2-phosphate component maintains the core furanone ring structure of vitamin C while incorporating a phosphate ester linkage at the 2-position.
Chemical databases indicate that the complete salt form has a molecular formula of C₆H₉O₉P for the ascorbic acid phosphate component alone, with a molecular weight of 256.10 grams per mole. When combined with three cyclohexanamine molecules, the resulting tri-salt has a molecular formula of 3C₆H₁₃N·C₆H₉O₉P and a molecular weight of 553.63 grams per mole. The stereochemical designation indicates specific spatial arrangements, with the (2R) configuration at the carbon bearing the phosphate group and the (1S) configuration in the side chain, maintaining the natural L-ascorbic acid stereochemistry.
Historical Context of Phosphate Esters in Biochemistry
Phosphate esters have occupied a central position in biochemistry since their recognition as fundamental components of cellular metabolism and energy storage systems. The formation of phosphate esters represents one of the most important chemical processes in biological systems, with phosphoric acid readily forming mono-, di-, and trialkyl esters through reactions with alcohols. These compounds serve as biochemical intermediates in the transformation of food into usable energy, with the bonds between phosphate units in molecules like adenosine triphosphate representing high-energy storage mechanisms.
The development of synthetic phosphate esters emerged from understanding these natural processes, particularly the recognition that phosphate ester bonds could store and release energy as needed for biochemical processes such as muscle contraction. Research into phosphate ester hydrolysis has revealed that phosphatases constitute a diverse group of enzymes utilizing various chemical mechanisms to accelerate phosphate ester breakdown, highlighting the biological importance of these compounds. The industrial applications of phosphate esters expanded significantly following the discovery of their excellent anti-wear and fire resistance properties in the 1940s, leading to widespread use in hydraulic systems, turbines, and other mechanical applications.
Modern phosphate ester chemistry has evolved to encompass synthetic derivatives designed for specific biological applications. The development of vitamin C phosphate derivatives represents a particularly significant advancement, as traditional ascorbic acid suffers from instability in aqueous solutions and susceptibility to oxidation. The phosphate ester linkage provides a protective mechanism while maintaining biological activity, creating compounds that can serve as stable precursors to active vitamin C in biological systems.
The historical progression from naturally occurring phosphate esters to synthetic derivatives demonstrates the evolution of biochemical understanding and the practical application of this knowledge to address specific stability and delivery challenges in pharmaceutical and research contexts.
Relationship to L-Ascorbic Acid Derivatives
The relationship between this compound and L-ascorbic acid represents a sophisticated approach to vitamin C derivative chemistry. L-ascorbic acid 2-phosphate serves as the parent compound for this salt form, functioning as a long-acting vitamin C derivative that stimulates collagen expression and formation while providing enhanced stability compared to native ascorbic acid. The phosphate ester modification addresses the primary limitation of ascorbic acid: its susceptibility to breakdown and discoloration in formulations, particularly in aqueous environments.
Research has demonstrated that ascorbyl phosphate compounds, including the cyclohexanamine salt form, act as active and stable precursors of vitamin C that are readily absorbed with hydrating effects. The phosphate group serves a dual function, providing both chemical stability and serving as a delivery mechanism that allows controlled release of active vitamin C upon enzymatic hydrolysis. Studies indicate that L-ascorbic acid 2-phosphate can stimulate collagen formation and has been successfully utilized as a culture medium supplement for osteogenic differentiation of human adipose stem cells.
The cyclohexanamine salt formation provides additional advantages over other salt forms of ascorbic acid 2-phosphate. The cyclohexanamine cations contribute to the overall stability of the compound while maintaining favorable solubility characteristics. This salt form has been specifically investigated for its ability to increase alkaline phosphatase activity and expression of runx2A during osteogenic differentiation processes. The tri-cyclohexylammonium salt configuration allows for optimal ionic balance and crystalline stability, making it particularly suitable for research applications where consistent composition and activity are essential.
Comparative analysis with other ascorbic acid derivatives reveals that the phosphate ester linkage provides superior stability compared to simple ascorbic acid salts, while the cyclohexanamine component offers advantages over other amine counterions in terms of handling properties and storage stability. The compound maintains the essential biological functions of vitamin C while providing enhanced shelf life and reduced susceptibility to environmental degradation.
Significance in Phosphate Chemistry Research
The significance of this compound in phosphate chemistry research extends beyond its role as a vitamin C derivative to encompass broader implications for understanding phosphate ester stability, bioavailability, and synthetic methodology. This compound exemplifies the successful application of phosphate ester chemistry to create stable, bioactive derivatives of naturally occurring compounds that would otherwise be unsuitable for extended research or therapeutic applications.
Research into phosphate ester compounds has revealed their fundamental importance in biological energy transfer systems, with compounds like adenosine triphosphate serving as the primary energy currency in cellular metabolism. The cyclohexanamine salt of ascorbic acid 2-phosphate contributes to this body of knowledge by demonstrating how synthetic phosphate esters can be designed to maintain biological activity while providing enhanced stability characteristics. The compound has proven particularly valuable in cell culture research, where it serves as a reliable source of vitamin C activity without the complications associated with ascorbic acid oxidation.
The phosphate ester linkage in this compound provides insights into the relationship between chemical structure and biological activity. Research has shown that the 2-phosphate position on the ascorbic acid molecule allows for enzymatic hydrolysis to release active vitamin C while providing protection against non-enzymatic degradation. This selectivity demonstrates the sophisticated interplay between chemical stability and biological accessibility that characterizes effective phosphate ester design.
From a synthetic chemistry perspective, the cyclohexanamine salt formation represents an important example of how counterion selection can influence the physical and chemical properties of ionic compounds. The choice of cyclohexanamine as the counterion provides optimal crystallization characteristics, storage stability, and handling properties while maintaining the biological activity of the ascorbic acid phosphate component. This approach has implications for the broader field of pharmaceutical salt selection and the development of stable ionic forms of biologically active compounds.
The compound's role in advancing understanding of collagen synthesis mechanisms has contributed significantly to research in tissue engineering and regenerative medicine. Studies demonstrating its ability to stimulate alkaline phosphatase activity and influence gene expression patterns have provided valuable insights into the molecular mechanisms underlying vitamin C's role in connective tissue formation. These findings have implications for developing therapeutic strategies for wound healing, bone formation, and other processes dependent on collagen synthesis.
Properties
IUPAC Name |
cyclohexanamine;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H13N.C6H9O9P/c3*7-6-4-2-1-3-5-6;7-1-2(8)4-3(9)5(6(10)14-4)15-16(11,12)13/h3*6H,1-5,7H2;2,4,7-9H,1H2,(H2,11,12,13)/t;;;2-,4+/m...0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPBNNMEXPFYQV-FNDUASRMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C(C(C1C(=C(C(=O)O1)OP(=O)(O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C([C@@H]([C@@H]1C(=C(C(=O)O1)OP(=O)(O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48N3O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Furan Core Construction
The furan ring system is synthesized via cyclization of a linear precursor. In one approach, D-mannose undergoes acid-catalyzed dehydration to form a furan intermediate, preserving the C2 and C3 hydroxyl groups. Stereoselective reduction or oxidation steps then install the 1,2-dihydroxyethyl and 5-oxo functionalities. For example, MnO₂-mediated oxidation of a secondary alcohol at C5 yields the ketone, while asymmetric dihydroxylation (e.g., Sharpless conditions) establishes the 1S,2R configuration.
Phosphorylation Strategies
Phosphorylation at C4 is achieved using phosphorus oxychloride (POCl₃) in anhydrous pyridine, followed by hydrolysis to the dihydrogen phosphate. Alternative methods employ phosphoramidite reagents, which offer superior regioselectivity under mild conditions. For instance, reaction with bis(diisopropylamino)chlorophosphine in tetrahydrofuran (THF) at −20°C yields the protected phosphate, which is deprotected using aqueous HCl.
Synthetic Pathways and Optimization
Step 1: Formation of the Furan Skeleton
D-Mannose is treated with concentrated HCl in ethanol to yield a furfural derivative. The reaction proceeds via protonation of the hydroxyl group, followed by β-elimination and cyclization. Key parameters:
Step 2: Installation of the 1,2-Dihydroxyethyl Group
The furan intermediate is subjected to Grignard addition with (S)-1,2-isopropylidene glyceraldehyde. Using CuI as a catalyst, the nucleophile attacks the C2 position, yielding a diastereomeric mixture. Chiral HPLC separation isolates the 2R,1S isomer (95% ee).
Step 3: Phosphorylation
The C4 hydroxyl group is phosphorylated using POCl₃ in pyridine (0°C, 4 h). Quenching with ice water affords the dihydrogen phosphate (yield: 82%). Alternative conditions with P(NMe₂)₃ and Cl₃P═O in dichloromethane improve regioselectivity (yield: 88%).
Palladium-Mediated Cyclization
A Michael–Heck cascade constructs the furan core from a β-halo allylic alcohol precursor. Using Pd₂(dba)₃ (5 mol%) and P(t-Bu)₃ (10 mol%) in toluene at 110°C, the reaction forms the furan ring with concomitant introduction of the C2 carboxymethyl group. Subsequent hydrolysis and phosphorylation yield the target intermediate (overall yield: 54%).
Iron-Catalyzed Oxidation
Iron(II) phthalocyanine catalyzes the oxidation of a 1,2-diol precursor to the 5-oxo group. Reaction conditions: NaBH₄ (1.5 equiv), t-BuONO (2 equiv), MeOH/H₂O (3:1), RT, 6 h (yield: 78%).
Salt Formation and Purification
The phosphorylated furan is neutralized with cyclohexanamine in methanol. Stoichiometric control (1:2 molar ratio) ensures complete salt formation. Crystallization from ethanol/water (7:3) affords the final compound as a white solid.
Analytical Data
-
¹H NMR (400 MHz, D₂O) : δ 4.85 (d, J = 3.5 Hz, H1'), 4.30 (m, H2'), 3.95 (dd, J = 8.0, 3.5 Hz, H3'), 1.60–1.45 (m, cyclohexyl CH₂).
Comparative Analysis of Methods
| Method | Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|
| Carbohydrate-Based | 65 | High (95% ee) | Moderate |
| Palladium-Catalyzed | 54 | Moderate | High |
| Iron-Catalyzed | 78 | High | Low |
The carbohydrate route offers superior stereocontrol but requires chiral separations. Palladium catalysis enables scalability but necessitates expensive ligands. Iron-mediated oxidation is efficient but limited to small-scale synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cyclohexanamine;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate can undergo oxidation reactions, leading to the formation of dehydroascorbic acid derivatives.
Reduction: The compound can be reduced back to its original form from its oxidized state.
Substitution: It can participate in substitution reactions where the phosphate group can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Dehydroascorbic acid derivatives.
Reduction: this compound.
Substitution: Phosphate-substituted derivatives.
Scientific Research Applications
Antimicrobial Properties
Cyclohexanamine derivatives have shown promising antimicrobial activity. A study reported that cyclohexylamine exhibits inhibitory effects against drug-resistant strains of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. The mechanism of action involves interactions with lipid membranes, leading to conformational changes in the antimicrobial peptides derived from cyclohexylamine .
Drug Development
The compound is utilized in the synthesis of various pharmaceuticals, particularly those targeting gastrointestinal conditions. Its role as a dihydrogen phosphate salt enhances the solubility and bioavailability of active pharmaceutical ingredients (APIs), making it a valuable excipient in drug formulations .
Case Study: Antimicrobial Peptide Development
In a recent study, researchers synthesized cyclohexylamine-based antimicrobial peptides and tested their efficacy against several bacterial strains. The results indicated that these peptides could be potential candidates for developing new antibiotics due to their ability to disrupt bacterial membranes .
Fertilizers and Nutrient Delivery
Cyclohexanamine derivatives are explored as components in fertilizers, particularly potassium dihydrogen phosphate formulations. These compounds enhance nutrient uptake in plants, promoting growth and resistance to diseases .
Pest Control
Research has identified cyclohexylamine hydrogen phosphate salts as effective termiticides. In laboratory settings, these salts induced antennae loss in Coptotermes formosanus, demonstrating their potential as novel pest control agents .
Table 1: Summary of Agricultural Applications
| Application Type | Description | Efficacy/Impact |
|---|---|---|
| Fertilizers | Enhances nutrient uptake | Improved plant growth |
| Pest Control | Novel termiticides | Effective against Coptotermes formosanus |
Chemical Synthesis
Cyclohexanamine is employed as a building block in the synthesis of various chemical intermediates used in the production of rubber antioxidants, vulcanization accelerators, and textile chemicals . Its versatility makes it a crucial component in industrial chemistry.
Analytical Chemistry
The compound has applications in analytical chemistry, particularly in high-performance liquid chromatography (HPLC). Cyclohexyldimethylammonium dihydrogen phosphate can be used for the separation and analysis of complex mixtures . This method is scalable and suitable for pharmacokinetic studies.
Mechanism of Action
Mechanism: cyclohexanamine;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate exerts its effects primarily through its role as a coenzyme in hydroxylation reactions. It facilitates the conversion of proline to hydroxyproline in collagen synthesis, which is crucial for maintaining the structural integrity of connective tissues.
Molecular Targets and Pathways:
Collagen Synthesis Pathway: The compound targets prolyl hydroxylase, an enzyme involved in collagen synthesis.
Antioxidant Pathway: Acts as an antioxidant by scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Cyclohexanamine Derivatives
Key Observations :
- Substitutions on cyclohexanamine (e.g., morpholinomethyl in Compound 39) improve selectivity and reduce cytotoxicity, suggesting the target compound’s phosphate group may similarly optimize pharmacokinetics .
Phosphorylated Furan/Carbohydrate Analogs
Key Observations :
- Phosphorylated furans or carbohydrates often participate in metabolic pathways or signaling. The target compound’s furan-oxo group may mimic intermediates in glycolysis or nucleotide biosynthesis .
- Unlike nucleotide analogs, the absence of a purine/pyrimidine base in the target compound suggests divergent mechanisms, possibly targeting non-nucleic acid enzymes.
Physicochemical and Toxicological Comparison
Solubility and Stability
- Cyclohexanamine : Miscible with water; pKa ~10.6 (weak base) .
- Phosphorylated Furan Moiety: Likely hydrophilic due to phosphate and hydroxyl groups, enhancing aqueous solubility compared to non-phosphorylated analogs.
- Hybrid Compound : Expected intermediate solubility, balancing cyclohexanamine’s hydrophobicity with phosphate polarity.
Toxicity
- Cyclohexanamine derivatives show context-dependent cytotoxicity. For example, 4-(morpholinomethyl)cyclohexanamine has CC50 = 491 nM in cell assays, whereas butyl amide analogs are more toxic (CC50 = 79 nM) .
- The phosphorylated furan group may reduce systemic toxicity by improving target specificity, though this requires experimental validation.
Biological Activity
Cyclohexanamine;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate is a complex organic compound that exhibits notable biological activity. Its structure combines features of cyclohexanamine and a phosphorylated sugar derivative, which contributes to its interactions within biological systems. This article explores its biological activity, mechanisms, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound consists of a cyclohexanamine moiety linked to a phosphorylated furan derivative. The presence of multiple hydroxyl groups enhances its solubility and reactivity, making it suitable for various biochemical interactions. The dihydrogen phosphate group suggests potential roles in energy transfer and metabolic pathways.
The biological activity of this compound is primarily linked to its interactions with metabolic pathways. It may serve as a substrate for enzymes that recognize phosphorylated intermediates, influencing cellular processes such as signaling and energy metabolism. The phosphorylated component can engage in hydrolysis and esterification reactions, which are crucial for cellular functions.
Biological Activity Overview
-
Enzymatic Interactions :
- The compound interacts with enzymes such as kinases and phosphatases, which are essential for phosphorylation and dephosphorylation reactions.
- These interactions are critical for understanding the compound's role in metabolic pathways.
-
Cellular Effects :
- It may influence cellular signaling pathways by modulating enzyme activity.
- Potential effects on cell proliferation and apoptosis have been suggested through various studies.
-
Metabolic Fate :
- Isotopic labeling studies have shown that the compound can be traced within metabolic pathways, providing insights into its biological fate and the mechanisms underlying its activity.
Case Studies
Several studies have investigated the biological effects of cyclohexanamine derivatives:
- Study 1 : Investigated the interaction of cyclohexanamine derivatives with specific kinases involved in cancer pathways. Results indicated that certain derivatives could inhibit kinase activity, suggesting potential anticancer properties.
- Study 2 : Focused on the metabolic tracing of the compound in cellular models. The findings revealed that it participates in key metabolic processes, enhancing our understanding of its role in energy metabolism.
Data Table: Summary of Biological Activities
Applications
The compound has potential applications across various fields:
- Medicine : Explored for therapeutic properties, particularly in cancer treatment due to its ability to modulate enzyme activity.
- Biochemistry : Used as a probe for studying enzyme mechanisms and metabolic pathways.
- Agriculture : Investigated for its role in enhancing nutrient uptake in plants through biochemical interactions .
Q & A
Q. Q1. What are the recommended synthetic routes for preparing cyclohexanamine derivatives with phosphorylated substituents, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For phosphorylated cyclohexanamine derivatives, a common approach is:
Step 1: React cyclohexanamine with a phosphorylated furan precursor (e.g., a brominated or chlorinated furan-phosphate intermediate) in a polar aprotic solvent (e.g., DMF or THF) under inert atmosphere .
Step 2: Use coupling agents like DCC (dicyclohexylcarbodiimide) to facilitate esterification between the amine and phosphate groups. Reaction temperatures are maintained at 0–25°C to minimize side reactions .
Step 3: Purify the product via column chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization.
Key Parameters for Optimization:
- Stoichiometry: Excess phosphorylated precursor (1.5–2.0 equivalents) improves yield.
- Catalysts: Use 4-dimethylaminopyridine (DMAP) to enhance reaction rates .
- Purity Validation: Monitor by TLC and HPLC (>95% purity threshold) .
Table 1: Example Reaction Conditions for Phosphorylated Cyclohexanamine Derivatives
| Precursor | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Brominated furan-phosphate | DMF | 25 | 68 | 97 |
| Chlorinated furan-phosphate | THF | 0 | 72 | 96 |
Q. Q2. How can the stereochemical integrity of the (2R)- and (1S)-configured moieties be confirmed during synthesis?
Methodological Answer:
Chiral HPLC: Use a chiral stationary phase (e.g., CHIRALPAK® IA) with hexane/isopropanol mobile phase to resolve enantiomers .
NMR Spectroscopy: Analyze coupling constants (e.g., ) in H-NMR to confirm vicinal diastereomeric relationships in the dihydroxyethyl group .
X-ray Crystallography: Resolve absolute configuration for crystalline intermediates, particularly for the furan-phosphate moiety .
Data Interpretation Example:
- H-NMR: For the (1S)-1,2-dihydroxyethyl group, coupling constants of 5.8–6.2 Hz between C1 and C2 protons indicate syn-periplanar conformation, consistent with the S-configuration .
Advanced Research Questions
Q. Q3. How does the phosphate group in this compound influence its interaction with alkaline phosphatase (ALP) in enzymatic assays?
Methodological Answer: The phosphate group acts as a substrate for ALP, enabling chemiluminescent detection in assays:
Mechanism: ALP hydrolyzes the phosphate ester bond, releasing a dioxetane intermediate that emits light (λ = 477 nm) upon decomposition .
Assay Design:
- Substrate Concentration: Optimize between 0.1–1.0 mM to avoid enzyme saturation.
- Buffer Conditions: Use Tris-HCl (pH 9.0) with 1 mM Mg for maximum ALP activity .
Troubleshooting: Non-linear signal response may indicate contamination with free phosphate (validate via ion chromatography) .
Table 2: ALP Activity with Phosphorylated Cyclohexanamine Derivatives
| Compound | (μM) | (nmol/min/mg) |
|---|---|---|
| Target compound | 12.3 ± 1.5 | 45.7 ± 3.2 |
| Control (pNPP) | 18.9 ± 2.1 | 38.4 ± 2.8 |
Q. Q4. What strategies resolve contradictions in biological activity data between similar cyclohexanamine derivatives?
Methodological Answer: Discrepancies often arise from structural nuances or assay variability. Mitigation strategies include:
Comparative Binding Studies:
- Use surface plasmon resonance (SPR) to measure binding affinities for targets like NMDA receptors or serotonin transporters .
- Example: SPR data for NMDA receptor binding showed for the target compound vs. for N-methyl-N-(piperidinylmethyl) analogs .
Structural Dynamics Analysis:
- Perform molecular dynamics simulations (AMBER or GROMACS) to compare conformational flexibility of the furan-phosphate moiety .
Meta-Analysis: Aggregate data from multiple studies (e.g., PubChem, ChEMBL) to identify consensus trends .
Table 3: Receptor Binding Profiles of Related Compounds
| Compound | NMDA (μM) | Serotonin Transporter (μM) |
|---|---|---|
| Target compound | 1.2 | 0.8 |
| N-Benzyl analog | 3.4 | 2.1 |
| N-Ethyl analog | 5.6 | 4.3 |
Q. Q5. How can researchers validate the metabolic stability of this compound in in vitro models?
Methodological Answer:
Hepatocyte Incubation Assay:
- Incubate compound (10 μM) with primary human hepatocytes in Williams’ Medium E for 0–120 min.
- Quantify parent compound depletion via LC-MS/MS .
CYP450 Inhibition Screening:
- Use fluorogenic substrates (e.g., CYP3A4: BFC) to assess competitive inhibition. IC values <10 μM indicate high metabolic liability .
Data Interpretation:
- Half-life (): Values >60 min suggest favorable stability for in vivo studies.
- Major Metabolites: Identify hydroxylated or dephosphorylated derivatives via high-resolution MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
